molecular formula C18H18N2O4 B5734693 (2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone

(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B5734693
M. Wt: 326.3 g/mol
InChI Key: KCSIDNAUVNQMRK-UHFFFAOYSA-N
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Description

(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone is an organic compound that features a benzimidazole ring substituted with a methyl group and a methanone group attached to a trimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the condensation of 2-methylbenzimidazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-methylbenzimidazole and 2-phenylbenzimidazole.

    Trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid.

Uniqueness

(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone is unique due to the combination of its benzimidazole and trimethoxyphenyl moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-19-13-7-5-6-8-14(13)20(11)18(21)12-9-15(22-2)17(24-4)16(10-12)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSIDNAUVNQMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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